N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted dimethylphenyl group and an ethoxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and 2-ethoxyphenol.
Formation of Intermediate: The 2-chloro-4,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chloro-4,6-dimethylphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-(2-phenoxy)acetamide
Comparison: N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-15-7-5-6-8-16(15)23-11-17(21)20-18-13(3)9-12(2)10-14(18)19/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJAVBHGBIVHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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